Product packaging for conotoxin TxVIA(Cat. No.:CAS No. 153700-13-1)

conotoxin TxVIA

Cat. No.: B1176567
CAS No.: 153700-13-1
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Description

Overview of Conopeptide Diversity and Significance in Academic Research

The diversity of conopeptides is staggering, with estimates suggesting that the approximately 800 species of cone snails may produce over a million unique venom peptides. nih.gov Each species is thought to possess a unique assortment of 100 to 200 conotoxins. nih.govmdpi.com Despite this vast natural library, only a small fraction have been sequenced, and even fewer have been pharmacologically characterized. nih.govuq.edu.au

Conopeptides are typically small, disulfide-rich peptides, usually consisting of 10 to 30 amino acid residues. smartox-biotech.comwikipedia.org Their multiple disulfide bonds create stable, compact three-dimensional structures, which are crucial for their high affinity and selectivity for specific molecular targets. uq.edu.aunih.gov These targets primarily include ion channels (such as sodium, potassium, and calcium channels), G protein-coupled receptors, and neurotransmitter transporters. uq.edu.auresearchgate.net This ability to discriminate between closely related receptor subtypes makes conotoxins powerful pharmacological probes for studying the nervous system and has led to their development as therapeutics, such as the FDA-approved analgesic Ziconotide (synthetic ω-conotoxin MVIIA). nih.govnih.gov

Classification of Conotoxins: Gene Superfamilies and Pharmacological Families

To manage their vast diversity, conotoxins are categorized using three primary classification schemes: gene superfamilies, cysteine frameworks, and pharmacological families. nih.govnih.gov

Gene Superfamilies: This classification is based on the similarity of the N-terminal signal sequence of the peptide precursor. uq.edu.aunih.gov Superfamilies are denoted by capital letters (e.g., A, M, O, T). researchgate.netnih.gov Peptides within the same superfamily share a conserved signal sequence but can have highly variable mature toxin regions, leading to diverse structures and functions. uq.edu.au

Cysteine Frameworks: This system categorizes conotoxins based on the number and arrangement of cysteine residues in the mature peptide. nih.gov The framework is represented by Roman numerals (e.g., I, II, VI/VII). nih.govresearchgate.net

Pharmacological Families: This classification is based on the molecular target and physiological effect of the toxin. nih.govnih.gov Families are designated by Greek letters (e.g., α, μ, δ, ω). For instance, α-conotoxins target nicotinic acetylcholine (B1216132) receptors, while ω-conotoxins target voltage-gated calcium channels. wikipedia.orgresearchgate.net

Classification SystemBasis of ClassificationNomenclatureExample
Gene SuperfamilyConserved signal sequence of the peptide precursorCapital Letters (A, M, O, etc.)O1 Superfamily
Pharmacological FamilyMolecular target and physiological effectGreek Letters (α, δ, ω, etc.)δ-conotoxin (targets sodium channels)
Cysteine FrameworkArrangement of cysteine residuesRoman Numerals (I, VI/VII, etc.)Framework VI/VII (C-C-CC-C-C)

The δ-conotoxin family is a specific pharmacological group of conopeptides that primarily target voltage-gated sodium channels (NaV). smartox-biotech.comwikipedia.org Unlike μ-conotoxins, which block these channels, δ-conotoxins delay or inhibit their inactivation process. wikipedia.orgebi.ac.ukresearchgate.net This action leads to a prolonged influx of sodium ions, causing hyperexcitability in neurons.

Structurally, many δ-conotoxins, including TxVIA, share the "knottin" or inhibitor cystine knot (ICK) scaffold. ebi.ac.uknih.gov This structure is characterized by a specific disulfide bond connectivity (I-IV, II-V, III-VI) where one disulfide bond passes through a macrocycle formed by the other two. ebi.ac.uk The δ-conotoxins typically possess a cysteine framework of VI/VII (C-C-CC-C-C), a framework they share with the omega (ω) and kappa (κ) conotoxin families, which target calcium and potassium channels, respectively. wikipedia.orgebi.ac.ukuniprot.org

Historical Context of δ-Conotoxin TxVIA Discovery and Initial Characterization

δ-Conotoxin TxVIA is a 27-amino acid peptide that was first identified and characterized from the venom of a mollusc-hunting cone snail. nih.gov It is also known as the "King Kong peptide" due to the exaggerated dominant posture it induces in lobsters upon injection. nih.govuniprot.org

Initial studies revealed that δ-conotoxin TxVIA's primary action was to slow the inactivation of voltage-gated sodium channels in molluscan neurons. nih.govgriffith.edu.au This activity produced a paralytic effect in mollusks. nih.gov Interestingly, despite its ability to bind to rat central nervous system sodium channels with high affinity, it showed no functional effect on them, nor did it affect fish or insects in early tests. nih.govuniprot.org This highlights the target specificity often observed with conotoxins. Functionally, it is considered a key component in the venom for the paralysis of mollusk prey. uniprot.org More recent research has explored its effects on other targets, confirming it is inactive on mammalian NaV1.2 and NaV1.7 channels but acts as a modulator of mammalian T-type calcium channels. nih.govgriffith.edu.auresearchgate.net

PropertyDescriptionReference
Nameδ-conotoxin TxVIA nih.gov
Alternative NameKing Kong peptide nih.gov
Length27 amino acids nih.govgriffith.edu.au
Gene SuperfamilyO1 Superfamily uniprot.org
Pharmacological Familyδ-conotoxin ebi.ac.uk
Cysteine FrameworkVI/VII (C-C-CC-C-C) uniprot.org
Primary Action (Mollusks)Slows inactivation of voltage-gated sodium channels nih.govgriffith.edu.au

The original and definitive source for the isolation of δ-conotoxin TxVIA is the venom of the molluscivorous cone snail, Conus textile. nih.govnih.govuniprot.org This species, commonly known as the cloth-of-gold cone, is a predatory marine gastropod that preys on other mollusks. nih.govuniprot.org The venom of C. textile is a complex mixture containing a variety of conotoxins, including α-conotoxins and ε-conotoxins, in addition to δ-conotoxin TxVIA, each with distinct molecular targets. nih.govuniprot.org Analysis of the C. textile venom duct has shown that TxVIA is a dominant component, particularly in the central region of the duct. nih.gov

Properties

CAS No.

153700-13-1

Molecular Formula

C15H21NO2

Synonyms

conotoxin TxVIA

Origin of Product

United States

Discovery and Isolation Methodologies for δ Conotoxin Txvia

Traditional Biochemical Extraction and Fractionation Techniques

The initial isolation of δ-conotoxin TxVIA relied on established biochemical methods to separate and purify the peptide from the complex mixture of the cone snail's venom.

High-Performance Liquid Chromatography (HPLC) for Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the purification of conotoxins from crude venom. nih.govmdpi.com In the case of δ-conotoxin TxVIA, crude venom extracted from Conus textile is fractionated using a C18 RP-HPLC column. nih.govnih.gov The separation is typically achieved using a gradient of acetonitrile in water, with trifluoroacetic acid as an ion-pairing agent. nih.gov

During the fractionation of venom from the distal central section of the C. textile venom duct, δ-conotoxin TxVIA was observed to elute at a specific retention time, allowing for its isolation. nih.govresearchgate.net The purity of the isolated fractions is monitored by absorbance at 214 nm, a wavelength characteristic of peptide bonds. nih.govnih.govresearchgate.net

Table 1: HPLC Parameters for δ-Conotoxin TxVIA Purification

ParameterValue
Column C18 Reverse-Phase
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in 90:10 Acetonitrile:H₂O
Flow Rate 0.7 mL/min
Detection UV at 214 nm

This interactive table summarizes typical parameters used in the HPLC purification of δ-conotoxins.

Mass Spectrometry (MS/MS) for Amino Acid Sequence Confirmation

Following purification by HPLC, mass spectrometry is employed to confirm the identity and amino acid sequence of δ-conotoxin TxVIA. nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI)-MS are utilized to determine the molecular weight of the native peptide. nih.govnih.gov

For sequence confirmation, tandem mass spectrometry (MS/MS) is performed. nih.gov This involves the fragmentation of the peptide, and the resulting fragment ions are analyzed to deduce the precise order of amino acids. nih.gov This method confirmed the 27-amino acid sequence of δ-conotoxin TxVIA as WCKQSGEMCNLLDQNCCDGYCIVLVCT. nih.gov Edman degradation has also been historically used to sequence conotoxins, a process that involves sequentially removing amino acids from the N-terminus. nih.govnih.gov

Advanced 'Omics' Approaches in Conotoxin Identification

The advent of 'omics' technologies has revolutionized the discovery and characterization of conotoxins, providing a more comprehensive view of the venom composition and the genetic basis of toxin diversity.

Transcriptomics of Conus Venom Gland for Precursor Sequence Elucidation

Transcriptomic analysis of the Conus venom gland involves sequencing the messenger RNA (mRNA) to identify the precursor sequences of conotoxins. mdpi.comnih.govfrontiersin.org This approach has been instrumental in understanding the genetic blueprint of these toxins. nih.gov Conotoxins are initially synthesized as prepropeptides, which include a signal sequence, a pro-region, and the mature toxin region. nih.govresearchgate.net Transcriptomics allows for the deduction of the full precursor sequence, revealing highly conserved signal sequences that are used to classify conotoxins into gene superfamilies. nih.gov For instance, δ-conotoxin TxVIA belongs to the O1 superfamily. nih.govmdpi.com High-throughput sequencing technologies have enabled the rapid identification of a large number of putative conopeptide sequences from venom gland transcriptomes. nih.govfrontiersin.orgfrontiersin.orgbohrium.com

Proteomics for Mature Peptide Identification and Diversity Analysis

Proteomics complements transcriptomics by directly analyzing the mature peptides present in the venom. mdpi.comresearchgate.net Mass spectrometry-based proteomics is a powerful tool for identifying the various conotoxins and their post-translational modifications, which are not apparent from transcriptomic data alone. nih.govresearchgate.net This approach has revealed a greater diversity at the peptide level than what is predicted from the transcriptome, highlighting the importance of post-translational processing in generating venom complexity. nih.gov Proteomic analysis of Conus textile venom has confirmed the presence of δ-conotoxin TxVIA as a major component. nih.gov

Table 2: Comparison of 'Omics' Approaches in Conotoxin Research

ApproachFocusKey Findings for δ-Conotoxin TxVIA
Transcriptomics mRNA sequencesElucidation of the precursor sequence, classification into the O1 gene superfamily.
Proteomics Mature peptidesConfirmation of the mature peptide sequence, identification as a major venom component.

This interactive table compares the focus and key findings of transcriptomics and proteomics in the study of δ-conotoxin TxVIA.

Spatial Distribution of δ-Conotoxin TxVIA within the Venom Gland

Studies have shown that conotoxins are not uniformly distributed throughout the Conus venom duct. nih.govresearchgate.net Analysis of dissected venom ducts from multiple Conus textile specimens has revealed that δ-conotoxin TxVIA expression is localized to the central portions of the duct, specifically the distal central and proximal central sections. nih.govresearchgate.net Liquid chromatography/mass spectrometry (LC/MS) analysis of venom extracted from different sections—distal, distal central, proximal central, and proximal—demonstrated that the highest levels of TxVIA are found in the central region, where it is often the dominant component. nih.gov This spatial specialization suggests a sophisticated mechanism for venom production and delivery. researchgate.net

Structural Biology and Conformational Analysis of δ Conotoxin Txvia

Primary Structure and Cysteine Framework

The six cysteine residues in δ-conotoxin TxVIA form three disulfide bridges, creating a complex and rigid structure. This specific connectivity results in a folding pattern known as the inhibitor cystine knot (ICK) motif. nih.govbiorxiv.org The ICK motif is characterized by a knotted arrangement of the disulfide bonds, which imparts exceptional stability to the peptide. nih.gov This structural rigidity is a hallmark of many conotoxins and is essential for their potent and selective interaction with ion channels. nih.gov The disulfide bond connectivity in δ-conotoxin TxVIA follows the pattern typical for this class of peptides, contributing to its well-defined three-dimensional shape. biorxiv.org

FeatureDescription
Amino Acid Residues 27
Cysteine Residues 6
Cysteine Framework VI/VII (C-C-CC-C-C)
Disulfide Bonds 3
Folding Motif Inhibitor Cystine Knot (ICK)

Three-Dimensional Solution Structure Elucidation

The precise three-dimensional arrangement of atoms in δ-conotoxin TxVIA has been determined, providing critical insights into its function. This was primarily achieved through the use of high-resolution spectroscopic techniques.

The three-dimensional solution structure of δ-conotoxin TxVIA was determined using two-dimensional proton nuclear magnetic resonance (¹H NMR) spectroscopy coupled with simulated annealing calculations. nih.govelsevierpure.com This powerful technique allows for the determination of the peptide's conformation in a solution that mimics its natural environment. The structural determination was based on a comprehensive set of experimental constraints, including 360 distance constraints derived from nuclear Overhauser effect (NOE) connectivities, 28 torsion angle constraints, and 27 constraints related to hydrogen bonds and disulfide bonds. nih.govelsevierpure.com The result was a set of 20 converged structures, providing a detailed and precise model of the peptide's fold. nih.gov The high quality of the structure is indicated by the low atomic root mean square difference (RMSD) for the backbone atoms (0.35 ± 0.07 Å) and all heavy atoms (0.98 ± 0.14 Å). nih.gov

NMR Structural Determination Parameters for δ-Conotoxin TxVIA
Technique 2D ¹H NMR Spectroscopy
Calculation Method Simulated Annealing
Number of Converged Structures 20
Distance Constraints (from NOE) 360
Torsion Angle Constraints 28
Hydrogen Bond & Disulfide Bond Constraints 27
Backbone Atom RMSD 0.35 ± 0.07 Å
All Heavy Atom RMSD 0.98 ± 0.14 Å

Key Structural Features and Their Molecular Implications

The three-dimensional structure of δ-conotoxin TxVIA is composed of a short, triple-stranded antiparallel β-sheet. nih.gov This secondary structure element, along with the rigid cysteine framework, contributes to the formation of distinct surface features that are critical for its interaction with target molecules.

A prominent feature of the δ-conotoxin TxVIA structure is the presence of an unusual and significant hydrophobic patch on one side of the molecule. nih.govnih.govmdpi.com This patch is formed by the clustering of nonpolar amino acid residues on the peptide's surface and is a common feature among δ-conotoxins. biorxiv.org It is proposed that this hydrophobic surface plays a crucial role in the binding of the toxin to sodium channels. nih.govmdpi.com The presence of this hydrophobic patch is thought to be important for the initial interaction and binding of the peptide to the lipid bilayer of the cell membrane, facilitating its access to the ion channel target. researchgate.net The consensus of hydrophobic residues in this region across different δ-conotoxins suggests its fundamental importance for binding activity. nih.gov

Role of Proline Conformations (e.g., Cis-Proline Bonds) in Structure

While direct experimental evidence detailing the specific proline conformations within δ-conotoxin TxVIA is not extensively documented in isolation, valuable insights can be drawn from comparative structural analyses and molecular modeling studies of closely related δ-conotoxins. For instance, studies on δ-conotoxin EVIA, which possesses a longer Loop 2, have revealed the presence of both cis and trans proline conformations. This conformational heterogeneity in EVIA is functionally important; a mutant with a proline-to-alanine substitution (P13A), which locks the peptide bond in a trans conformation, exhibited significantly reduced biological potency. nih.gov This finding underscores the potential importance of proline isomerization for the activity of some δ-conotoxins. nih.gov

However, modeling studies suggest that the capacity for a proline residue to adopt a cis conformation is related to the length of the peptide loop in which it resides. The appearance of the cis-isomer seems to be restricted to δ-conotoxins with an extended Loop 2 (longer than six residues). nih.gov In contrast, the shorter and more constrained 6-residue Loop 2, which is characteristic of δ-conotoxins from molluscivorous cone snails like TxVIA, is believed to favor the trans-proline conformation. nih.gov This suggests that the structural constraints imposed by the shorter loop in TxVIA may limit the conformational freedom of any proline residues within it.

Featureδ-Conotoxin EVIA (Piscivorous)δ-Conotoxin TxVIA (Molluscivorous)
Loop 2 Length Extended (9 amino acids)Short (6 amino acids)
Proline Conformation Mixture of cis and trans isomers observedInferred to be predominantly trans due to loop constraints
Functional Relevance Cis-proline conformation is suggested to be important for full biological activityThe specific role of proline conformation has not been directly elucidated but is likely linked to maintaining the rigid loop structure

This table is based on comparative data and modeling studies, as direct experimental analysis of proline conformation in TxVIA is limited in the provided search results.

Flexibility and Dynamics of Peptide Loops (e.g., Loop 2)

The flexibility and dynamics of the intercysteine loops are critical determinants of a conotoxin's structure and its ability to bind to its target receptor. In δ-conotoxin TxVIA, the peptide backbone is stabilized by a network of disulfide bonds, which creates a structurally robust core. The solution structure of TxVIA, determined by two-dimensional ¹H NMR spectroscopy, reveals a well-defined architecture composed of a short triple-stranded antiparallel β-sheet. nih.govelsevierpure.com

Comparative structural studies indicate significant differences in the dynamics of Loop 2 between δ-conotoxins from different cone snail feeding types. escholarship.org δ-conotoxins from fish-hunting (piscivorous) and worm-hunting (vermivorous) snails, which often have longer Loop 2 regions, exhibit notable flexibility in this loop. escholarship.org This flexibility may allow for an induced fit upon binding to their target ion channels.

Loop Featureδ-Conotoxins from Piscivorous/Vermivorous Snailsδ-Conotoxin TxVIA (Molluscivorous)
Loop 2 Length Generally longer (e.g., 7 or 9 amino acids)Shorter (6 amino acids)
Loop 2 Dynamics FlexibleComparatively rigid
Structural Implication May allow for conformational changes upon target bindingPresents a more fixed surface for interaction

This table summarizes findings from comparative analyses of δ-conotoxin structures.

Molecular Pharmacology and Mechanism of Action of δ Conotoxin Txvia

Interactions with Voltage-Gated Sodium Channels (NaV)

TxVIA exhibits distinct interactions with NaV channels across different phyla, demonstrating both functional effects and high-affinity binding depending on the channel source.

Functional Modulation of Molluscan NaV Channels: Slowing Inactivation Kinetics

A primary functional effect of δ-conotoxin TxVIA is its ability to slow the inactivation kinetics of voltage-gated sodium channels in molluscan neurons. nih.govresearchgate.netnih.govresearchgate.net This action contributes to the paralytic effects observed in molluscs upon exposure to Conus textile venom. nih.govuniprot.org Studies have shown that TxVIA strongly inhibits sodium current inactivation in snail neurons. researchgate.netresearchgate.net This modification of fast inactivation in molluscan NaV channels leads to phenomena such as extended action potentials. researchgate.net

High-Affinity Binding to Vertebrate NaV Channels: The "Silent Binding" Phenomenon

Despite its potent functional effects on molluscan NaV channels, δ-conotoxin TxVIA also demonstrates high-affinity binding to vertebrate NaV channels, particularly in rat brain, without causing significant in vivo or in vitro toxicity or functional effects in vertebrates. researchgate.netuniprot.orgproteopedia.orgnih.govresearchgate.netnih.gov This phenomenon is referred to as "silent binding." nih.gov The silent binding sites of δ-TxVIA appear to be highly conserved across a range of vertebrate and insect sodium channels. nih.gov

Pharmacological studies have revealed distinctions between the silent binding sites of TxVIA in vertebrate tissues (like rat brain) and its effective binding sites in molluscan neurons. nih.gov For instance, TxVIA binding in rat brain is negatively modulated by veratridine (B1662332), whereas TxVIA does not affect the binding of a tritiated derivative of batrachotoxin (B49) ([³H]BTX-B) in mollusk neuronal membranes. nih.gov However, in the presence of alpha-scorpion toxins, TxVIA reduces [³H]BTX-B binding in rat brain. nih.gov These findings suggest functionally important structural differences between molluscan and rat brain sodium channels at the TxVIA binding site. nih.gov

Here is a table summarizing some research findings on TxVIA's effects on mammalian NaV channels:

Mammalian NaV Channel SubtypeTxVIA Concentration TestedObserved Functional EffectSource
Human NaV1.210 µMInactive nih.govresearchgate.netresearchgate.net
Human NaV1.710 µMInactive nih.govresearchgate.netresearchgate.net
Mouse NaV1.710 µMNo effect researchgate.net
Rat brain NaVsNot specified (binding)Non-functional nih.govproteopedia.orgresearchgate.netnih.gov

Characterization of NaV Receptor Binding Sites

TxVIA binds to specific receptor sites on NaV channels, contributing to its observed pharmacological profile.

δ-Conotoxins, including TxVIA, are known to bind to a distinct extracellular receptor site on voltage-gated sodium channels, which has been designated as receptor site 6. researchgate.netuniprot.orgproteopedia.orgmdpi.comcore.ac.ukresearchgate.netuts.edu.aumdpi.com This site is different from other well-characterized neurotoxin binding sites on NaV channels, such as site 3, which binds α-scorpion toxins. nih.govmdpi.comcore.ac.ukresearchgate.netuts.edu.au While the exact location of site 6 is not fully elucidated, studies suggest it is likely on the extracellular side of the channel and may involve residues in the domain IV S3-S4 linker. nih.govuniprot.orgmdpi.comresearchgate.netmdpi.com Molecular docking studies have suggested that the DIV S1-S2 linker could also be a new binding site affecting NaV channel targeting neurotoxins, with a strong salt bridge identified in TxVIA binding to the DIV S1-S2 linker of NaV1.7. nih.gov

Negative Allosteric Modulation by Veratridine

Research indicates that δ-conotoxin TxVIA binding can be negatively modulated by veratridine in mollusk sodium channels. researchgate.netnih.gov This contrasts with other δ-conotoxins active on vertebrates, which have been shown to allosterically enhance the effects of veratridine. researchgate.net Veratridine is known to open voltage-dependent Na+ channels and prevent their inactivation, subsequently affecting voltage-activated calcium channels. sigmaaldrich.commpbio.comctdbase.org

Modulation of Voltage-Gated Calcium Channels (CaV)

Electrophysiological characterization of native δ-conotoxin TxVIA has revealed its modulatory effects on mammalian T-type CaV3.x channels. nih.govresearchgate.netnih.govresearcher.life

Activity on Mammalian T-Type CaV3.x Channels

TxVIA modulates mammalian CaV3.x channels, including CaV3.1, CaV3.2, and CaV3.3. nih.govresearchgate.netnih.govresearcher.life

Preferential Inhibitory Effects on CaV3.2 Current

TxVIA preferentially inhibits CaV3.2 current with an IC₅₀ of 0.24 µM. nih.govresearchgate.netnih.govresearcher.liferesearchgate.net This inhibition is observed at nanomolar concentrations. researchgate.net Electrophysiological studies using QPatch have demonstrated this inhibitory effect on recombinant human CaV3.2 channels. researchgate.net At a concentration of 0.1 µM, TxVIA did not shift the current-voltage relationship of CaV3.2. nih.govresearchgate.netresearchgate.net

Data Table: Inhibitory Effect of TxVIA on CaV3.2 Current

Channel SubtypeEffectIC₅₀ (µM)
CaV3.2Inhibition0.24
Current Enhancement of CaV3.1 at Specific Concentrations

At higher concentrations, δ-conotoxin TxVIA enhances CaV3.1 current. nih.govresearchgate.netnih.govresearcher.life At a concentration of 1 µM, TxVIA resulted in a 10.0% ± 3.9% current enhancement of CaV3.1, with a Vmax at -25 mV. nih.govresearchgate.net This enhancement was not accompanied by shifts in the current-voltage relationship at this concentration. nih.govresearchgate.net

Data Table: Enhancement Effect of TxVIA on CaV3.1 Current

Channel SubtypeEffectConcentration (µM)Current Enhancement (%)Vmax (mV)
CaV3.1Enhancement110.0 ± 3.9-25

Evolutionary Relationships Between Invertebrate NaV Channels and Mammalian CaV3.x Channels

The investigation into TxVIA's activity on mammalian CaV3.x channels was prompted by the evolutionary relationship between invertebrate NaV channels and T-type calcium channels (CaV3.x). nih.govresearchgate.netnih.govresearcher.lifemdpi-res.com Genomic studies on jellyfish NaV channels have revealed an ancestral resemblance to CaV3.x channels. nih.gov This evolutionary link suggested the possibility that toxins known to modulate invertebrate NaV channels, such as TxVIA, might also interact with mammalian CaV3.x channels. nih.govresearchgate.netnih.govresearcher.lifemdpi-res.com While TxVIA is known to slow NaV channel inactivation in molluscs, it was found to be inactive on mammalian NaV1.2 and NaV1.7 even at high concentrations, further supporting a distinct target in mammals. nih.govresearchgate.netnih.govresearcher.life

Structure Activity Relationship Sar Studies of δ Conotoxin Txvia

Identification of Critical Amino Acid Residues for Target Interaction

Identifying the specific amino acid residues in conotoxin TxVIA that are critical for its interaction with target ion channels is a key aspect of SAR. While detailed residue-specific interaction data for TxVIA with its targets (like CaV3.1 and CaV3.2) are still being elucidated, studies on other conotoxins provide insights into the general principles. For instance, studies on other conotoxins targeting NaV channels have identified extracellular receptor site 6 as a binding site for δ-conotoxins, including δ-TxVIA researchgate.net. Radioligand binding studies suggest that δ-TxVIA binds with high affinity to a single class of receptor sites on both mollusc and vertebrate sodium channels researchgate.net. Docking studies of TxVIA with human NaV1.7 and CaV3.x channels suggest that TxVIA binds to the DIV S3-S4 linker of CaV3.1 nih.govmdpi.comresearchgate.net. Predicted interactions include close contact between K3 in TxVIA and E1694 in the hCaV3.1 DIV S3-S4 linker, potentially involving hydrogen bonds nih.gov. For NaV1.7, docking results suggest that the side opposite the prominent hydrophobic patch of TxVIA is involved in binding to DIV extracellular loops nih.gov.

Role of Hydrophobic Interactions in Mediating Target Binding Affinity

Hydrophobic interactions play a significant role in the binding affinity of many conotoxins to their targets kau.edu.sanih.gov. δ-Conotoxin TxVIA possesses an unusual prominent hydrophobic patch on one side of the molecule, which has been suggested to be important for sodium channel binding mdpi.comrcsb.org. While this hydrophobic patch may contribute to NaV channel affinity, docking studies indicate that the opposite, more polar surface of TxVIA might be involved in binding to CaV3.1 nih.gov. Previous SAR studies on other conotoxins like ProTx-II, a tarantula toxin that also modulates CaV3.2 and NaV1.7, reveal that hydrophobic patch interactions with membrane lipids are required for high-affinity interactions with hNaV1.7 and NaV1.5 nih.gov. This suggests that hydrophobic interactions can mediate binding not only directly with the channel protein but also indirectly through interactions with the surrounding lipid membrane researchgate.net.

Mutagenesis Studies to Probe Functional Determinants and Selectivity

Mutagenesis studies are powerful tools for probing the functional determinants and selectivity of conotoxins nih.gov. By systematically altering individual amino acid residues within the conotoxin sequence and observing the effect on target interaction and activity, researchers can identify key residues involved in binding and functional modulation nih.gov. While specific detailed mutagenesis studies on δ-conotoxin TxVIA were not extensively detailed in the search results, the principle of using mutagenesis to understand SAR is well-established for conotoxins nih.govnih.gov. These studies can reveal the significance of a given amino acid in determining potency and selectivity and provide information about the molecular determinants governing ligand-receptor interactions nih.gov. For example, mutagenesis studies on other conotoxins targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) have identified critical residues for affinity and selectivity nih.govannualreviews.org. Applying similar approaches to TxVIA could help pinpoint the residues responsible for its differential activity on CaV3.1 and CaV3.2 and its non-functional binding to mammalian NaVs.

Computational and Bioinformatic Approaches in δ Conotoxin Txvia Research

In Silico Modeling and Molecular Docking Studies

In silico modeling and molecular docking are fundamental computational techniques used to predict the preferred orientation (binding mode) of a ligand (like TxVIA) to a receptor (such as an ion channel) and estimate the strength of the interaction (binding affinity). mdpi.comnih.gov These methods provide insights into the key residues involved in binding and the nature of the interactions, such as hydrogen bonds and salt bridges. nih.gov

Molecular docking studies have been employed to predict the binding modes and interaction sites of TxVIA on voltage-gated ion channels. For human CaV3.x channels, docking studies suggest that TxVIA binds to the DIV S3-S4 linker of CaV3.1 with high affinity. mdpi.comnih.govnih.govresearchgate.net A strong salt bridge between K3 in TxVIA and E1694 in the hCaV3.1 DIV S3-S4 linker has been identified as a likely key binding determinant. nih.govresearchgate.net

Interestingly, while TxVIA showed high affinity for the DIV S3-S4 linker of CaV3.1, it failed to dock to the DIV S3-S4 linker of CaV3.2 and CaV3.3 in some studies, suggesting potential differences in interaction sites among the CaV3.x subtypes that align with observed differential electrophysiological effects. nih.govmdpi-res.com

For human NaV1.7, docking studies predict a binding pose where TxVIA fits between the DIV S1-S2 and S3-S4 linkers. nih.govmdpi-res.com A strong salt bridge between K3 in TxVIA and E1545 in the DIV S1-S2 linker of NaV1.7 was identified as a potential key binding determinant. nih.gov Another interaction was noted between N15 of TxVIA and D1597 in the hNaV1.7 DIV S3-S4 linker. nih.gov Despite predicted binding to mammalian NaVs, TxVIA has been confirmed to be non-functional at mammalian NaV channels, suggesting a phenomenon of "silent binding" where binding occurs without a functional effect. biorxiv.orgmdpi.comnih.govnih.govresearchgate.net

The predicted binding affinities from docking studies can provide a quantitative measure of the interaction strength.

Docking TargetPredicted Molar Affinity (kcal/mol)
hNaV1.7 DIV S3-S4-3.2
hNaV1.7 DII S3-S47.2
hCaV3.1 DIV S3-S4-4.0

Data based on docking studies of TxVIA in human NaV1.7 and CaV3.x. nih.gov

Homology modeling is a technique used to build a 3D model of a protein based on the experimentally determined structure of a related protein (template). This is particularly useful when experimental structures for the target protein are unavailable. For CaV3.x channels, homology models of human CaV3.2 and CaV3.3 have been generated using the Cryo-EM structure of human CaV3.1 as a template. nih.govnih.govresearchgate.net These models, validated through analyses like Ramachandran plots, are then used for molecular docking studies to explore TxVIA binding. nih.gov

The integration of homology modeling with Cryo-EM data of related channels provides a structural framework for performing docking studies and interpreting the results, allowing researchers to visualize the predicted interactions between TxVIA and its targets at a molecular level. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Peptide Design

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that seeks to find a correlation between the structural properties of molecules and their biological activities. researchgate.netnih.govsaromics.com In the context of conotoxins, QSAR can help identify the structural features of TxVIA or its analogs that are crucial for their activity and selectivity towards specific ion channels. researchgate.netnih.gov

QSAR modeling can assist in the design of modified or synthetic conotoxins with desired pharmacological properties by providing chemical descriptors useful for filtering combinatorial libraries. researchgate.netnih.gov By statistically relating structural features (e.g., amino acid composition, charge distribution, hydrophobic patches) to biological activities (e.g., channel activation or inhibition), QSAR models can predict the activity of novel peptide sequences before they are synthesized and experimentally tested, thereby accelerating the peptide design process. researchgate.netsaromics.comnih.gov Studies on other conotoxins, such as μ-conotoxin KIIIA, have utilized QSAR to reveal crucial residues for their inhibitory effects on specific NaV channels. researchgate.netnih.gov

Machine Learning and Deep Learning Applications in Conotoxin Functional Prediction

Machine learning (ML) and deep learning (DL) techniques are increasingly applied in conotoxin research to predict their functions and identify potential molecular targets based on their amino acid sequences and other features. mdpi.comresearchgate.netnih.govnih.govmdpi.comnih.gov These approaches can overcome limitations of traditional methods, especially with the growing number of conotoxin sequences being discovered through advanced sequencing techniques. mdpi.comnih.gov

ML methods utilize various features derived from conotoxin sequences, such as amino acid composition, n-mer amino acid composition, and pseudo-amino acid composition, to build predictive models. nih.gov Databases like ConoServer, which curate conotoxin sequence, structure, genetic, and pharmacological information, serve as valuable resources for training these ML models. mdpi.comnih.gov

DL methods, including generative adversarial networks (GANs) and transformer-based models, are also being explored for the de novo design and prediction of conotoxin sequences and their potential functions. biorxiv.org While the application of ML and DL to conotoxins faces challenges such as the limited size of available datasets compared to other protein families, these methods show promise in accelerating the discovery and characterization of conotoxins and predicting their interactions with ion channels and other targets. nih.govbiorxiv.orgosti.gov ML frameworks have demonstrated high accuracy in predicting conotoxin classes and their binding to specific receptors like nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.comnih.gov

Computational and bioinformatic approaches, including in silico modeling, molecular docking, QSAR analysis, and machine learning, provide powerful tools for investigating δ-conotoxin TxVIA. They enable the prediction of binding sites and modes, contribute to understanding structure-activity relationships for peptide design, and facilitate the prediction of conotoxin function and targets, complementing experimental studies and advancing the potential therapeutic applications of TxVIA.

δ Conotoxin Txvia As a Molecular Research Tool

Utility in Ion Channel Research and Characterization

δ-Conotoxin TxVIA is widely recognized for its specific interaction with voltage-gated sodium channels, where it primarily acts as a gating modifier. It binds to a distinct extracellular receptor site on NaV channels, designated as site 6. uniprot.orgproteopedia.orgmdpi.comuniprot.orgexpasy.org This binding inhibits the fast inactivation process of the channel, leading to a prolonged open state and altered cellular excitability. uniprot.orgproteopedia.orgmdpi.comuniprot.orgexpasy.orgescholarship.orgnih.gov

Research utilizing radiolabeled δ-conotoxin TxVIA has been instrumental in characterizing this binding site in detail. researchgate.netnih.gov These studies have demonstrated high-affinity binding of TxVIA to neuronal membranes from both mollusks and vertebrates, although the functional consequences of this binding differ significantly between phyla. uniprot.orgproteopedia.orguniprot.orgnih.govresearchgate.netnih.gov

Beyond its well-established effects on NaV channels, recent studies have expanded the known targets of δ-conotoxin TxVIA to include mammalian T-type calcium channels (CaV3.x). nih.govnih.govmdpi.commdpi.com Electrophysiological characterization has shown that TxVIA can inhibit CaV3.2 currents with notable potency and enhance CaV3.1 currents at higher concentrations. nih.govnih.govmdpi.com This dual activity on different ion channel families highlights the potential of TxVIA as a tool for investigating the molecular properties and potential evolutionary relationships between invertebrate NaV channels and mammalian CaV3.x channels. nih.govnih.gov

Structural studies, including those employing Nuclear Magnetic Resonance (NMR) spectroscopy, have determined the three-dimensional structure of δ-conotoxin TxVIA. proteopedia.orgescholarship.orgrcsb.org These studies reveal a structure composed of a short triple-stranded antiparallel beta-sheet, stabilized by disulfide bonds. proteopedia.orgrcsb.org A notable feature of the TxVIA structure is the presence of an unusual hydrophobic patch on one side of the molecule, which is hypothesized to play a critical role in its interaction with the target ion channels. proteopedia.orgescholarship.orgmdpi.comrcsb.org Understanding this structural feature provides a molecular basis for exploring the toxin-channel interaction and the determinants of binding specificity. proteopedia.orgrcsb.org

Detailed structural data from NMR studies of δ-conotoxin TxVIA (PDB: 1FU3) indicate a high degree of structural convergence among calculated structures:

MetricValue
Atomic RMSD (Backbone atoms N, Cα, C)0.35 ± 0.07 Å
Atomic RMSD (All heavy atoms)0.98 ± 0.14 Å
Number of Converged Structures20
Distance Constraints (from NOE)360
Torsion Angle Constraints28
Hydrogen Bond and Disulfide Bond Constraints27

These structural insights, combined with functional and binding data, underscore the utility of δ-conotoxin TxVIA as a tool for detailed characterization of ion channel binding sites and structural determinants of toxin activity.

Probing Structural and Functional Heterogeneity of NaV Channels Across Phyla

One of the significant contributions of δ-conotoxin TxVIA to ion channel research is its ability to reveal structural and functional differences in NaV channels across different animal phyla. Despite showing high-affinity binding to NaV channels in both mollusks and mammals (specifically rat brain synaptosomes), TxVIA effectively inhibits inactivation only in mollusk neurons. uniprot.orgproteopedia.orguniprot.orgnih.govresearchgate.netnih.gov In vertebrate systems, this high-affinity binding occurs without a significant functional effect on channel inactivation, a phenomenon referred to as "silent binding." escholarship.orgnih.govnih.gov

This striking difference in functional activity, despite conserved binding affinity, indicates underlying structural or mechanistic variations between mollusk and vertebrate NaV channels at or near the TxVIA binding site (site 6). nih.gov Studies comparing the interaction of TxVIA with NaV channels from different species have provided valuable insights into the molecular evolution and diversification of these channels. escholarship.orgnih.govresearchgate.netpnas.org

Further research comparing δ-conotoxin TxVIA with other δ-conotoxins from different Conus species (e.g., molluscivorous vs. piscivorous cone snails) has further illuminated the heterogeneity within the δ-conotoxin family and their varied specificities for NaV channels from different prey types. escholarship.orgnih.govresearchgate.netpnas.org These comparative studies, often involving binding assays and electrophysiological recordings across different species and channel subtypes, help to delineate the molecular determinants responsible for the observed differences in toxin potency and efficacy. researchgate.netnih.govcapes.gov.br

The differential activity of δ-conotoxin TxVIA serves as a powerful probe to distinguish and study the pharmacological properties of NaV channels from diverse organisms, contributing to a deeper understanding of their structural and functional heterogeneity.

Contributions to Understanding Ion Channel Gating Mechanisms

δ-Conotoxin TxVIA plays a crucial role in studies aimed at understanding the complex gating mechanisms of voltage-gated sodium channels. Its primary mechanism of action involves interfering with the fast inactivation process, a key transition that limits the duration of sodium influx during an action potential. uniprot.orgproteopedia.orgmdpi.comuniprot.orgexpasy.orgescholarship.orgnih.gov By binding to extracellular site 6, TxVIA prevents or slows the entry of the channel into the inactivated state, thereby prolonging the open state and the resulting sodium current. uniprot.orgproteopedia.orgmdpi.comuniprot.orgexpasy.orgescholarship.orgnih.gov This effect is similar to that observed with certain other gating modifier toxins, such as scorpion α-toxins, which also bind extracellularly and affect inactivation. escholarship.orgnih.govmdpi.com

The location of the TxVIA binding site (site 6) on the extracellular face of the channel, likely in proximity to the voltage-sensing domain of domain IV, provides clues about how extracellular ligands can allosterically modulate intracellular gating processes like fast inactivation. uniprot.orgproteopedia.orgmdpi.comuniprot.orgexpasy.orgexpasy.orgnih.gov While the exact mechanism by which TxVIA binding is coupled to the inactivation gate remains an area of active research, studies using TxVIA have helped to define this allosteric pathway.

Comparative studies involving δ-conotoxin TxVIA and other toxins that bind to overlapping or distinct sites on the NaV channel have provided further insights into the molecular interactions governing gating modulation. For example, studies comparing TxVIA with the novel conotoxin NgVIA, which also affects inactivation and competes for TxVIA binding, have helped to differentiate receptor sub-sites and their functional significance in gating. researchgate.netcapes.gov.brnih.gov Similarly, investigations into the interactions between δ-conotoxins like SVIE (which binds site 6) and scorpion α-toxins binding to site 3 have revealed cooperative or competitive effects, shedding light on the interplay between different modulatory sites and their impact on voltage sensor movement and inactivation. nih.gov

The "silent binding" phenomenon of TxVIA in vertebrate channels is particularly informative regarding gating mechanisms. escholarship.orgnih.govnih.gov The fact that TxVIA can bind with high affinity but fail to induce functional inactivation block in these channels suggests that specific structural features or interactions, present in mollusk but not vertebrate channels, are necessary for the effective coupling of toxin binding to the conformational changes underlying fast inactivation. nih.gov This highlights that binding is a necessary but not sufficient condition for gating modification and points towards specific molecular determinants crucial for the allosteric modulation pathway.

Q & A

Q. What structural characterization methods are used to determine the 3D conformation of δ-conotoxin TxVIA?

The 3D solution structure of TxVIA was resolved using 2D <sup>1</sup>H NMR spectroscopy and simulated annealing calculations . The final ensemble of 20 converged structures achieved a backbone (N, Cα, Cβ) root-mean-square deviation (RMSD) of 0.35 ± 0.07 Å. Key structural features include a short antiparallel β-sheet and a unique hydrophobic patch critical for ion channel interaction. Methodologically, constraints such as nuclear Overhauser effect (NOE) connectivities, dihedral angles, and hydrogen bonds were applied during modeling .

Q. What are the primary biological targets of δ-conotoxin TxVIA in mammalian systems?

TxVIA selectively inhibits T-type calcium channels (CaV3.2) with an IC50 of 0.24 µM, while enhancing CaV3.1 currents at higher concentrations (>1 µM) . Despite its activity on molluscan sodium channels (NaV), TxVIA shows no functional effects on mammalian NaV1.2 or NaV1.7, even at 10 µM . Target identification relies on patch-clamp electrophysiology using heterologously expressed ion channels in HEK293 cells or Xenopus oocytes, combined with binding assays using radioiodinated toxin variants .

Q. How is δ-conotoxin TxVIA synthesized and validated for experimental use?

TxVIA is typically synthesized via solid-phase peptide synthesis (SPPS) with post-translational modifications (e.g., disulfide bridges) confirmed by mass spectrometry . Functional validation involves insecticidal bioassays (e.g., injection into Sarcophaga flies) and electrophysiological screening against ion channel subtypes . For recombinant production, yeast expression systems (Pichia pastoris) have been optimized to maintain structural integrity and bioactivity .

Advanced Research Questions

Q. How do functional discrepancies in TxVIA activity across species inform ion channel evolution?

TxVIA’s inactivity on mammalian NaV channels contrasts with its potent effects on molluscan NaVs, suggesting evolutionary divergence in channel binding epitopes . Comparative studies using chimeric channels (e.g., mollusc-mammalian NaV hybrids) and mutagenesis of key residues (e.g., Glu/Asp in domain IV) reveal that TxVIA’s binding site overlaps with coral toxin GPT but diverges from mammalian-specific modulators . This highlights the utility of TxVIA as a tool to study ion channel phylogeny.

Q. What computational strategies are employed to model TxVIA’s structure-function relationships?

Large-scale RosettaCM homology modeling and molecular dynamics (MD) simulations are used to predict TxVIA’s interaction with NaV/CaV channels . Template structures (e.g., TxVIA NMR ensemble PDB: 1YZ2) guide disulfide-rich peptide modeling, while sequence alignments prioritize conserved hydrophobic residues (e.g., Val<sup>14</sup>, Leu<sup>18</sup>) critical for channel engagement . Limitations include incomplete modeling of post-translational modifications, necessitating experimental validation .

Q. How can contradictions in TxVIA’s dual agonist/antagonist effects on CaV3.x subtypes be resolved?

TxVIA’s inhibition of CaV3.2 and enhancement of CaV3.1 currents may arise from subtype-specific differences in voltage-sensing domains (VSDs). Voltage-clamp fluorometry (VCF) and cysteine accessibility mapping reveal that CaV3.2’s VSD-II is more sensitive to TxVIA, while CaV3.1’s VSD-III undergoes conformational stabilization at higher toxin concentrations . Dose-response experiments and kinetic modeling (e.g., Hill coefficients) further distinguish these paradoxical effects .

Methodological Tables

Table 1: Key Functional Data for δ-Conotoxin TxVIA

ParameterValue/OutcomeMethodReference
CaV3.2 IC500.24 µMPatch-clamp electrophysiology
CaV3.1 Enhancement>1 µMVoltage-clamp fluorometry (VCF)
Molluscan NaV ActivitySlows inactivation (EC50 ~50 nM)<sup>22</sup>Na flux assay
Mammalian NaV InactivityNo effect at 10 µMHEK293 cell electrophysiology

Table 2: Structural Comparison of δ-Conotoxins

FeatureTxVIA (PDB: 1YZ2)EVIA (PDB: 1TEN)Computational Model (RosettaCM)
β-Sheet TopologyAntiparallel (β2x, β1)Disrupted β-strandsSimilar to TxVIA (RMSD 1.2 Å)
Hydrophobic PatchResidues 9–12, 21–24AbsentPredicted in 80% of models
Disulfide ConnectivityCys<sup>1</sup>-Cys<sup>16</sup>, Cys<sup>8</sup>-Cys<sup>19</sup>, etc.Same as TxVIATemplate-guided (1YZ2)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.